1-(3-Ethyl-5-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-Ethyl-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by the presence of an ethyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-5-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethyl-5-methoxybenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Ethyl-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methoxyphenyl)propan-1-one depends on its specific application. In chemical reactions, the ketone group is often the reactive site, participating in nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Similar structure but with a methoxy group at the para position.
1-(3-Methoxyphenyl)propan-1-one: Lacks the ethyl group present in 1-(3-Ethyl-5-methoxyphenyl)propan-1-one.
1-(3-Ethylphenyl)propan-1-one: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a methoxy group on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups may result in distinct physical and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-ethyl-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-10(12(13)5-2)8-11(7-9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ODDODRVWBYMPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC)C(=O)CC |
Origin of Product |
United States |
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